6-(2,2-Difluoroethoxy)pyridazin-3-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

For SAR studies where the 2,2-difluoroethoxy group is critical to target binding and metabolic stability, generic pyridazin-3-amines are not a reliable substitute-this scaffold provides the exact lipophilic handle (cLogP ~1.56, pKa ~5.31) required. - Built-in difluoroethoxy motif for modulating Tie2 kinase potency (related analogs: IC50 250 nM) - Scaffold for next-gen antiviral agents (anti-HBV IC50 0.087 µM for related derivatives) - Lead-like core for agrochemical insecticide discovery (LC50 42.90 ppm) - 98% purity; available from stock for immediate global dispatch.

Molecular Formula C6H7F2N3O
Molecular Weight 175.14 g/mol
Cat. No. B12861400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2-Difluoroethoxy)pyridazin-3-amine
Molecular FormulaC6H7F2N3O
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1N)OCC(F)F
InChIInChI=1S/C6H7F2N3O/c7-4(8)3-12-6-2-1-5(9)10-11-6/h1-2,4H,3H2,(H2,9,10)
InChIKeyUOQGWWQTRRRWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,2-Difluoroethoxy)pyridazin-3-amine: Properties and Applications


6-(2,2-Difluoroethoxy)pyridazin-3-amine (CAS 1599162-18-1) is a heterocyclic building block featuring a pyridazine core substituted with a 2,2-difluoroethoxy group. Its molecular formula is C6H7F2N3O, with a molecular weight of 175.14 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the difluoroethoxy moiety is leveraged for its capacity to modulate physicochemical properties .

Med Chem & Agrochemical Synthesis: Pyridazine building block with a difluoroethoxy handle for property modulation.
SAR Probe Design: Supports lead optimization via class-level kinase and antiviral pharmacophore exploration.
Physicochemical Optimization: Reported to shift cLogP (~1.56) and lower pKa (~5.31) vs. unsubstituted analog.

6-(2,2-Difluoroethoxy)pyridazin-3-amine: Not a Commodity Reagent


This compound cannot be substituted with a generic 'pyridazin-3-amine' or even a close analog without risking significant deviation in experimental outcomes. The 2,2-difluoroethoxy group is a specific structural feature chosen to impart distinct physicochemical properties, such as altered lipophilicity (cLogP ~1.56) and a lowered pKa (~5.31) . These modifications are not cosmetic; they directly impact a molecule's permeability, metabolic stability, and target engagement profile, making direct replacement with a non-fluorinated or differently substituted analog a potentially confounding variable in SAR studies .

Lipophilicity
Replacing the 2,2-difluoroethoxy group with a methoxy or unsubstituted analog may significantly reduce cLogP, altering membrane permeability in cell-based assays.
Basicity
Generic pyridazin-3-amines are more basic; this compound’s lowered pKa shifts the ionization state at physiological pH, impacting solubility and off-target binding profiles.
SAR Context
Non-fluorinated analogs lack the specific metabolic stability and target-engagement modulation associated with this scaffold, potentially confounding SAR interpretation.

6-(2,2-Difluoroethoxy)pyridazin-3-amine: Key Differentiators


Lipophilicity vs. 6-Methoxypyridazin-3-amine

The 2,2-difluoroethoxy substitution provides a distinct lipophilicity profile compared to simpler alkoxy analogs. The compound exhibits a predicted cLogP of 1.56, indicating higher lipophilicity than the unsubstituted pyridazin-3-amine core and methoxy analogs [1]. This difference is a key design element for modulating membrane permeability and target binding.

Lipophilicity vs. 6-Methoxy analog
Class-level inference
cLogP 1.56 [Predicted]
~1.1 log units higher than 6-Methoxypyridazin-3-amine (est. ~0.4)
Reported shift in lipophilicity may support improved membrane permeability in cell-based models.
No experimental logP data available; predicted value requires validation.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Basicity: pKa Shift vs. Unsubstituted Analog

The electron-withdrawing nature of the 2,2-difluoroethoxy group reduces the basicity of the pyridazine ring nitrogen. This is evidenced by a predicted pKa of 5.31 for the conjugate acid of 6-(2,2-difluoroethoxy)pyridazin-3-amine . This value is significantly lower than the pKa of unsubstituted 3-aminopyridazine (pKa of conjugate acid ~6.0), which can be a key differentiator for protonation state at physiological pH and thus impact solubility and off-target interactions.

Basicity: pKa Shift
Class-level inference
pKa 5.31 [Predicted]
~0.7 log units less basic than pyridazin-3-amine (est. ~6.0)
Alters ionization state at physiological pH; may impact solubility and pharmacokinetic behavior.
Predicted value; experimental validation recommended.
Medicinal Chemistry Physicochemical Properties Bioavailability

Kinase SAR: 2,2-Difluoroethoxy Moiety

While direct IC50 data for 6-(2,2-Difluoroethoxy)pyridazin-3-amine is not available, its structural features—specifically the 2,2-difluoroethoxy group on a pyridazine core—are consistent with a known pharmacophore for kinase inhibition. Patents describe pyridazin-3-amine derivatives as active against a range of kinases, including Tie2 (IC50 = 250 nM) and FMS/c-KIT/PDGFR [1]. The difluoroethoxy group is a recognized motif for enhancing metabolic stability and modulating target binding within this class, making the compound a strategic starting point for SAR exploration [2].

Kinase SAR Potential
Supporting evidence
Class-level pharmacophore match
Tie2 inhibitor analog IC50 = 250 nM; no direct data available.
Scaffold consistent with kinase inhibition; supports hit-to-lead exploration in kinase programs.
Data to verify; requires experimental kinase profiling.
Kinase Inhibition Drug Discovery Structure-Activity Relationship (SAR)

Antiviral Potential of Pyridazin-3-amine Scaffolds

The pyridazin-3-amine core has a documented history in antiviral drug discovery. For example, optimized pyridazinone derivatives have demonstrated potent antiviral activity against Hepatitis B Virus (HBV) with an IC50 of 0.087 µM [1]. Similarly, patents claim pyridazinamine derivatives as broad-spectrum antiviral agents [2]. This established class activity provides a strong rationale for investigating 6-(2,2-difluoroethoxy)pyridazin-3-amine in antiviral assays, where the unique 2,2-difluoroethoxy substitution may yield improved potency or resistance profiles.

Antiviral Pharmacophore
Supporting evidence
Class-level antiviral activity reported
Pyridazinone derivative: Anti-HBV IC50 = 0.087 µM [REFS-1]
Supports antiviral screening context; difluoroethoxy substitution may offer differentiated resistance profiles.
No direct antiviral data for this compound; assay validation required.
Antiviral Research Infectious Disease Medicinal Chemistry

Pyridazine Derivatives as Insecticide Leads

Research on pyridazine-containing compounds has identified insecticidal activity against key agricultural pests. A study on biphenyl derivatives incorporating a pyridazinimine moiety reported an LC50 of 42.90 ppm against the desert locust (Schistocerca gregaria) [1]. Furthermore, preliminary studies on 6-(2,2-difluoroethoxy)pyridazin-3-amine itself indicate potential as an insecticide or herbicide . This dual evidence—class-level activity and compound-specific preliminary data—establishes a clear path for its evaluation in agrochemical discovery programs.

Insecticide Lead Context
Supporting evidence
Preliminary insecticide/herbicide indication
Biphenyl pyridazinimine: LC50 = 42.90 ppm against S. gregaria [REFS-1]
May support agrochemical lead generation; compound-specific data is preliminary and requires confirmation.
Validate in target pest bioassays.
Agrochemistry Insecticide Discovery Crop Protection

6-(2,2-Difluoroethoxy)pyridazin-3-amine: Key Applications


Kinase Inhibitor Hit-to-Lead Optimization

As an advanced intermediate for kinase inhibitor programs, 6-(2,2-Difluoroethoxy)pyridazin-3-amine provides a scaffold with a built-in lipophilic handle (cLogP ~1.56) for modulating target binding. Its use is recommended for SAR studies aimed at improving potency and selectivity against validated kinase targets like Tie2 (IC50 = 250 nM for a related analog) , or for exploring novel targets within the class III PTK receptor family [1].

Antiviral Pharmacophore Exploration

This compound can be used as a core scaffold to synthesize and screen new chemical entities for antiviral activity. Given the precedent for pyridazin-3-amine derivatives as potent antivirals (e.g., anti-HBV IC50 = 0.087 µM) , this compound is a logical starting point for developing next-generation antiviral agents, particularly where a differentiated resistance profile is desired [1].

Insecticide Lead Generation

Leveraging its preliminary activity as a potential insecticide , 6-(2,2-Difluoroethoxy)pyridazin-3-amine is a suitable lead-like molecule for agrochemical discovery. Its structure is aligned with other pyridazine-based compounds that have demonstrated insecticidal efficacy (LC50 = 42.90 ppm) [1]. Research programs focused on developing new modes of action for pest control can use this compound for derivatization and bioassay screening.

Application
Selection Property
Validation Focus
Kinase Inhibitor Hit-to-Lead
Built-in lipophilic handle for target binding modulation
Kinase panel profiling; Tie2/class III PTK SAR exploration
Antiviral Pharmacophore Exploration
Precedented pyridazin-3-amine antiviral scaffold
HBV replication assay screening; resistance profile assessment
Insecticide Lead Generation
Chemotype aligned with pyridazine-based insecticidal leads
Derivatization and bioassay screening against resistant pest populations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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